N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine
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Overview
Description
N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine is a chemical compound known for its unique structure and properties. It belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the trifluoromethyl group and the dimethylamino group in its structure imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
N,N-dimethyl-3-(trifluoromethyl)quinolin-7-amine can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, lacking the trifluoromethyl and dimethylamino groups, has different chemical and biological properties.
Chloroquine: A well-known antimalarial drug, which has a similar quinoline core but different substituents.
Fluoroquinolones: A class of antibiotics that contain a fluorine atom in the quinoline ring, providing potent antibacterial activity.
The presence of the trifluoromethyl and dimethylamino groups in this compound makes it unique, imparting distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
2751620-18-3 |
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Molecular Formula |
C12H11F3N2 |
Molecular Weight |
240.2 |
Purity |
95 |
Origin of Product |
United States |
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